Aminohippurate sodium
Overview
Description
Aminohippurate sodium is a chemical compound used primarily as a diagnostic agent to measure effective renal plasma flow and the functional capacity of the renal excretory system. It is the sodium salt of para-aminohippuric acid, a derivative of hippuric acid. This compound is water-soluble and lipid-insoluble, making it suitable for intravenous administration .
Mechanism of Action
Target of Action
Aminohippurate sodium, also known as para-aminohippuric acid (PAH), primarily targets the renal glomeruli and proximal tubules in the kidneys . These structures play a crucial role in the filtration and secretion of various substances, including PAH .
Mode of Action
PAH is filtered by the renal glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of PAH is cleared by the kidneys from the renal blood stream in a single circulation . This active secretion process allows PAH to be almost entirely removed from the bloodstream in a normal kidney .
Biochemical Pathways
The mechanism by which PAH is secreted by the kidneys involves an organic anion transporter . This transporter is responsible for eliminating organic anions from the blood by moving these substances from blood into urine .
Pharmacokinetics
PAH is ideally suited for measurement of effective renal plasma flow (ERPF) since it has a high clearance, is essentially nontoxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate . PAH is also used to measure the functional capacity of the renal tubular secretory mechanism or transport maximum (TmPAH). This is accomplished by elevating the plasma concentration to levels (40-60 mg/100 mL) sufficient to saturate the maximal capacity of the tubular cells to secrete PAH .
Result of Action
The result of PAH’s action is the ability to measure the effective renal plasma flow (ERPF) and the functional capacity of the renal tubular secretory mechanism . By measuring the amount of PAH in the urine, it is possible to determine the functional capacity and ERPF .
Action Environment
The action of PAH can be influenced by certain environmental factors. For instance, renal clearance measurements of PAH cannot be made with any significant accuracy in patients receiving sulfonamides, procaine, or thiazolesulfone . These compounds interfere with chemical color development essential to the analytical procedures . Additionally, probenecid depresses tubular secretion of certain weak acids such as PAH. Therefore, patients receiving probenecid will have erroneously low ERPF and TmPAH values .
Biochemical Analysis
Biochemical Properties
Aminohippurate sodium is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of this compound is cleared by the kidneys from the renal blood stream in a single circulation .
Cellular Effects
This compound has a significant impact on renal cells, particularly the proximal tubules. It is actively secreted by these cells and is almost entirely removed from the bloodstream in a normal kidney .
Molecular Mechanism
The mechanism of action of this compound involves its filtration by the renal glomeruli and active secretion by the proximal tubules . It is ideally suited for measurement of effective renal plasma flow (ERPF) since it has a high clearance .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in measuring renal plasma flow. It is used in both in vitro and in vivo studies to assess kidney function .
Metabolic Pathways
This compound is involved in the renal plasma flow measurement pathway. It interacts with the renal glomeruli and proximal tubules during this process .
Transport and Distribution
This compound is transported and distributed within the renal cells. It is filtered by the glomeruli and is actively secreted by the proximal tubules .
Subcellular Localization
The subcellular localization of this compound is primarily within the renal cells, specifically the proximal tubules where it is actively secreted .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminohippurate sodium is synthesized by the conjugation of para-aminobenzoic acid with glycine. The reaction involves the formation of an amide bond between the carboxyl group of para-aminobenzoic acid and the amino group of glycine. The reaction is typically carried out in an aqueous medium with the aid of sodium hydroxide to adjust the pH .
Industrial Production Methods
In industrial settings, this compound is produced as a sterile solution. The process involves dissolving aminohippuric acid in water for injection, followed by the addition of sodium hydroxide to achieve the desired pH. The solution is then sterilized and packaged for clinical use .
Chemical Reactions Analysis
Types of Reactions
Aminohippurate sodium primarily undergoes substitution reactions due to the presence of the amino group. It can also participate in conjugation reactions, forming amides and esters.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like acyl chlorides or anhydrides under mild conditions.
Conjugation Reactions: Often use carboxylic acids or their derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include various amides and esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Aminohippurate sodium is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the measurement of effective renal plasma flow and the functional capacity of the renal tubular secretory mechanism. It is also used in studies involving renal physiology and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
Hippuric Acid: A precursor to aminohippurate sodium, used in similar diagnostic applications.
Para-aminobenzoic Acid: Another precursor, involved in the synthesis of this compound.
Inulin: Used in conjunction with this compound to measure glomerular filtration rate.
Uniqueness
This compound is unique due to its high clearance rate and non-toxicity at recommended doses. It provides a reliable and accurate measure of renal plasma flow and tubular secretory capacity, making it superior to other diagnostic agents in certain applications .
Properties
CAS No. |
94-16-6 |
---|---|
Molecular Formula |
C9H10N2NaO3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
sodium;2-[(4-aminobenzoyl)amino]acetate |
InChI |
InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13); |
InChI Key |
QSNFMORCYWCZGN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+] |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N.[Na] |
Appearance |
Solid powder |
Color/Form |
NEEDLES FROM HOT WATER PRISMS FROM WATER WHITE, CRYSTALLINE POWDER |
melting_point |
199-200 °C 198-199 °C 198.5 °C |
94-16-6 | |
physical_description |
White solid; Discolors upon exposure to light; [Hawley] Off-white or white powder; [MSDSonline] Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Slightly soluble SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/ 1 G SOL IN 45 ML WATER SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page. 13 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4 Aminohippuric Acid 4-Aminohippuric Acid Aminohippurate Sodium Aminohippuric Acid Nephrotest p Aminohippurate p Aminohippuric Acid p-Aminohippurate p-Aminohippuric Acid para Aminohippuric Acid Para-Aminohippurate, Sodium para-Aminohippuric Acid Sodium Para Aminohippurate Sodium Para-Aminohippurate Sodium, Aminohippurate |
vapor_pressure |
0.00000004 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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